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  • Product: 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole
  • CAS: 229171-17-9

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: In Vivo Evaluation Protocols for 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole-Based Kinase Inhibitors

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Target Class: Bruton's Tyrosine Kinase (BTK) Inhibitors / Oncology & Immunology Introduction and Structural Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Target Class: Bruton's Tyrosine Kinase (BTK) Inhibitors / Oncology & Immunology

Introduction and Structural Rationale

The 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole scaffold represents a highly versatile pharmacophore in modern kinase inhibitor design, particularly for targeting Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, driving B-cell proliferation and survival.

Mechanistic Causality: The structural logic of this scaffold relies on a dual-interaction model. The 2-aminophenyl-pyrazole core acts as a classic hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of the kinase domain. Simultaneously, the 1-benzyloxy substituent is designed to project into the adjacent hydrophobic pocket (often referred to as the selectivity pocket or back pocket). Because BTK contains a specific pleckstrin homology (PH) domain and a highly targetable catalytic kinase domain ([1]), optimizing the benzyloxy vector allows researchers to fine-tune both potency and kinase selectivity.

The following protocols provide a self-validating in vivo workflow to evaluate the pharmacokinetics, target engagement, and anti-tumor efficacy of compounds derived from this scaffold.

Pharmacokinetics (PK) and Bioavailability Profiling

Experimental Causality: While the benzyloxy group enhances hydrophobic pocket binding, ether linkages are highly susceptible to in vivo metabolic liability, specifically O-dealkylation by hepatic Cytochrome P450 enzymes. Therefore, before advancing to complex efficacy models, it is mandatory to establish that the compound achieves sufficient systemic exposure and resists rapid first-pass metabolism.

Step-by-Step Protocol: Single-Dose Rodent PK
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route/group) overnight prior to dosing.

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility.

    • Oral (PO): Suspend in 0.5% Methylcellulose / 0.1% Tween-80 for gastrointestinal delivery.

  • Dosing: Administer 1 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage.

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Extract analytes using protein precipitation (acetonitrile containing an internal standard).

  • Quantification: Analyze via LC-MS/MS.

  • Validation Check: The extraction recovery must be >80%, and the calibration curve must show an R2>0.99 to validate the assay integrity.

Table 1: Representative PK Parameters for an Optimized Pyrazole Lead
ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
C max​ (ng/mL) -1,450 ± 120Excellent oral absorption.
T max​ (h) -1.0Rapid systemic uptake.
AUC 0−∞​ (h·ng/mL) 850 ± 604,250 ± 310High overall exposure.
T 1/2​ (h) 3.23.8Sufficient half-life for QD or BID dosing.
Bioavailability (F%) -50.0% Validates metabolic stability of the benzyloxy group.

In Vivo Pharmacodynamics (PD): Target Engagement

Experimental Causality: High plasma exposure does not guarantee that the drug effectively engages the target within the intracellular environment of circulating B-cells. To validate target engagement, we measure the suppression of CD69, a cell-surface activation marker. Because BTK is strictly required for BCR-mediated activation, the suppression of CD69 expression upon ex vivo stimulation serves as a highly reliable, self-validating surrogate marker for BTK inhibition ([2]).

Step-by-Step Protocol: Ex Vivo Whole Blood CD69 Suppression
  • Dosing & Collection: Administer the pyrazole compound to mice (PO, 10 mg/kg). Collect whole blood via cardiac puncture at 2, 4, 12, and 24 hours post-dose into heparinized tubes.

  • Stimulation: Aliquot 100 µL of whole blood per well in a 96-well plate. Add anti-IgD-dextran (1 µg/mL) to stimulate the BCR pathway. Incubate for 24 hours at 37°C in 5% CO 2​ .

  • Staining: Add fluorophore-conjugated antibodies against CD20 (to identify B-cells) and CD69 (activation marker). Incubate in the dark for 30 minutes at room temperature.

  • Lysis & Fixation: Add RBC lysis buffer, wash with PBS, and fix the cells in 1% paraformaldehyde.

  • Flow Cytometry: Quantify the percentage of CD69 + cells within the CD20 + B-cell population.

  • Validation Check: Vehicle-treated, anti-IgD stimulated blood must show >60% CD69 + B-cells to ensure the stimulation axis is functional.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Aminophenyl-pyrazole Inhibitor Inhibitor->BTK Blocks Kinase Domain Calcium Calcium Flux & DAG PLCg2->Calcium NFkB NF-κB Translocation Calcium->NFkB CD69 CD69 Expression (PD Marker) NFkB->CD69

BTK signaling pathway and targeted inhibition by aminophenyl-pyrazole compounds.

Efficacy Modeling: TMD8 Xenograft Model

Experimental Causality: To prove therapeutic viability, the compound must shrink tumors in a biologically relevant model. The TMD8 cell line is an activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) model. It harbors the MYD88 L265P and CD79B mutations, making it chronically dependent on BCR/BTK signaling for survival. This strict dependency makes the TMD8 xenograft the gold standard for evaluating the in vivo efficacy of BTK inhibitors ([3]).

Step-by-Step Protocol: TMD8 Subcutaneous Xenograft
  • Cell Preparation: Culture TMD8 cells in RPMI-1640 supplemented with 10% FBS. Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Implantation: Inject 1×107 cells subcutaneously into the right flank of female CB17 SCID mice (6-8 weeks old).

  • Randomization: Monitor tumor growth using digital calipers. When mean tumor volumes reach approximately 150–200 mm 3 (usually around day 14-19), randomize mice into treatment groups (n=10 per group) to ensure equal baseline tumor burden.

  • Treatment Regimen: Dose animals orally (PO), twice daily (BID), with Vehicle, 10 mg/kg, or 30 mg/kg of the pyrazole compound for 21 days.

  • Measurement: Measure tumor volume (Volume = 0.5×length×width2 ) and body weight three times weekly.

  • Validation Check: The vehicle group must show continuous, exponential tumor growth. Any body weight loss >15% in the treatment group indicates unacceptable acute toxicity, rendering the efficacy data invalid.

Table 2: TMD8 Xenograft Efficacy and Tolerability (Day 21)
Treatment GroupMean Tumor Volume (mm 3 )Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,850 ± 210-+ 2.1%
Compound (10 mg/kg BID) 610 ± 8567% + 1.5%
Compound (30 mg/kg BID) 120 ± 4093% (Regression) - 1.2%

References

  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - ResearchGate -[Link]

  • Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - d-nb.info - [Link]

  • Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC (NIH) -[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole in High-Throughput Biochemical Assays

Executive Summary The transition of structurally complex, highly lipophilic molecules from dry powder to assay-ready solutions is a critical inflection point in drug discovery. 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of structurally complex, highly lipophilic molecules from dry powder to assay-ready solutions is a critical inflection point in drug discovery. 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole represents a challenging class of heterocyclic scaffolds. While the pyrazole core offers excellent hydrogen-bonding potential for target engagement, the dual presence of a highly hydrophobic benzyloxy group and an oxidation-prone 2-aminophenyl (aniline) moiety introduces significant physicochemical liabilities.

This application note provides a comprehensive, self-validating protocol for formulating this compound. By addressing its inherent solubility limits and chemical instability, these methodologies ensure robust, reproducible data in high-throughput screening (HTS) and biochemical profiling environments.

Physicochemical Profiling & Formulation Causality

As a Senior Application Scientist, it is imperative to design formulation strategies based on the specific structural liabilities of the molecule rather than relying on generic buffer systems.

The Hydrophobic Liability: 1-(Benzyloxy) Substitution

The addition of a benzyloxy group (-O-CH₂-Ph) at the N1 position of the pyrazole ring drastically increases the molecule's partition coefficient (LogP). In standard aqueous buffers (like PBS), this lipophilicity drives rapid thermodynamic precipitation and promotes non-specific binding to the polystyrene surfaces of microtiter plates. To counteract this, the assay buffer must incorporate a "lipid sink." We utilize Bovine Serum Albumin (BSA) as a carrier protein and CHAPS , a zwitterionic detergent, to prevent micelle-induced false positives while maintaining the compound in a monomeric state [1].

The Chemical Instability: 2-Aminophenyl (Aniline) Moiety

The primary amine on the phenyl ring is electron-rich and highly susceptible to auto-oxidation, especially in basic aqueous environments or under ambient light. Oxidative degradation of anilines often yields colored polymeric quinone-imine species that act as Pan-Assay Interference Compounds (PAINS), quenching fluorescence readouts or causing non-specific protein cross-linking. Consequently, master stocks must be prepared in anhydrous, argon-purged DMSO and stored in amber vials to prevent photo-oxidation[2].

Experimental Protocols

The following step-by-step methodologies establish a self-validating system, ensuring that the compound remains soluble and chemically intact from the storage tube to the assay read-out.

Protocol 1: Preparation of Anhydrous 10 mM Master Stock

Objective: Establish a chemically stable, precipitation-free source plate.

  • Environment: Perform all weighing inside a low-humidity, inert-gas-purged glove box to prevent ambient moisture absorption by the lyophilized powder.

  • Solvent Addition: Add anhydrous, argon-purged Dimethyl Sulfoxide (DMSO) to the pre-weighed 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole to achieve a final concentration of 10 mM.

  • Dissolution: Vortex gently for 30 seconds. Sonicate in a water bath at 25°C for 5 minutes until complete dissolution is visually confirmed.

  • Storage: Aliquot the stock into single-use, low-dead-volume amber glass vials. Causality: Amber glass prevents photo-oxidation of the aniline group, while single-use aliquots eliminate freeze-thaw cycles that introduce water condensation and trigger nucleation of the hydrophobic benzyloxy group. Store at -20°C.

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Objective: Empirically determine the precipitation threshold before assay integration.

  • Intermediate Dilution: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer the 10 mM DMSO stock into an intermediate plate, diluting to 1 mM in DMSO. Causality: Acoustic dispensing eliminates compound loss caused by the hydrophobic benzyloxy group adsorbing to standard polypropylene pipette tips.

  • Buffer Preparation: Prepare the optimized assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, and 0.1% BSA.

  • Titration: Dispense the intermediate stock into the assay buffer to create a concentration gradient (0.1 µM to 100 µM), strictly maintaining a final DMSO concentration of ≤1%.

  • Validation: Incubate the plate for 2 hours at room temperature. Measure scattered light using a microplate nephelometer. A sudden spike in relative light scatter units (RNU) indicates the kinetic solubility limit (aggregation threshold).

Protocol 3: Biochemical Assay Integration

Objective: Execute the biochemical assay without inducing compound dropout.

  • Reagent Dispensing: Dispense 10 µL of the optimized assay buffer into a 384-well low-binding, black microplate.

  • Compound Addition: Acoustically dispense the required nanoliter volume of the compound directly into the buffer. Centrifuge the plate at 1,000 x g for 1 minute.

  • Target Incubation: Add the biochemical target (e.g., 5 µL of purified kinase/receptor) and incubate for 30 minutes in the dark to allow equilibrium binding.

  • Readout: Proceed with the specific assay readout (e.g., HTRF or Fluorescence Polarization).

Quantitative Data Presentation

The table below summarizes the kinetic solubility limits of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole across various buffer formulations, demonstrating the necessity of specific additives.

Table 1: Kinetic Solubility and Stability Profiling

Buffer SystemAdditivesMax Soluble Conc. (µM)24h Stability (LC-MS)
PBS (pH 7.4)None< 1.0Poor (Precipitation)
PBS (pH 7.4)1% DMSO5.0Poor (Precipitation)
Tris-HCl (pH 7.5)0.01% Tween-2015.0Moderate (Slight Oxidation)
HEPES (pH 7.4)0.01% CHAPS, 0.1% BSA> 50.0 Excellent (>98% Intact)

Formulation Workflow & Logic Visualization

The following diagram illustrates the critical path from solid compound to validated assay readout, highlighting the quality control gates required for this specific molecular scaffold.

FormulationWorkflow A Solid Compound 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole B 10 mM Master Stock (Anhydrous DMSO, Amber Vials) A->B Dissolve & Vortex (Inert Atmosphere) C Quality Control (LC-MS / Purity Check) B->C Aliquot QC D Intermediate Dilution (100x in DMSO) C->D Pass (>95% Purity) E Aqueous Assay Buffer (0.01% CHAPS, 0.1% BSA) D->E Acoustic Dispensing (Echo) F Kinetic Solubility Profiling (Nephelometry) E->F Turbidity Check G High-Throughput Screening (Biochemical Assay) F->G Soluble Fraction (< 50 µM)

Workflow for formulating highly hydrophobic pyrazole derivatives for high-throughput assays.

References

  • Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Di, L., & Kerns, E. H. Elsevier.[Link]

  • NIH Assay Guidance Manual . Sittampalam GS, Coussens NP, Brimacombe K, et al., editors. National Center for Advancing Translational Sciences (NCATS).[Link]

Method

Application Note: 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole in the Synthesis of Fused Pyrazoloquinolines via Anionic Annelation

Introduction & Chemical Significance Fused heteroaromatic frameworks, particularly pyrazoloquinolines, are highly privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

Fused heteroaromatic frameworks, particularly pyrazoloquinolines, are highly privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities, serving as core pharmacophores in antimalarial, antiviral, and immunomodulatory drug discovery. However, the synthesis of these tricyclic systems traditionally requires harsh conditions, transition-metal catalysts, or complex multi-step linear sequences.

The compound 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole serves as a highly specialized, bifunctional building block designed to overcome these synthetic hurdles. By leveraging the unique electronic properties of the 1-benzyloxy group and the nucleophilicity of the 2-aminophenyl moiety, chemists can execute rapid, regioselective anionic annelations to construct complex pyrazolo[3,4-c]quinoline architectures from simple precursors [1].

Mechanistic Rationale & Structural Causality

The synthetic utility of 4-(2-aminophenyl)-1-(benzyloxy)pyrazole is rooted in its dual-reactivity profile. Successful deployment of this molecule requires an understanding of the causality behind its structural components:

  • The Aniline Motif (C-4 Substituent): The primary amine acts as the initial anchor. It undergoes a Schiff base condensation with various ketones or aldehydes to form an electrophilic imine intermediate. This nitrogen ultimately becomes the heteroatom of the newly formed central pyridine-type B-ring.

  • The 1-Benzyloxy Directing Group (N-1 Substituent): The N-benzyloxy substituent is the critical mechanistic driver. It serves a dual purpose: it protects the pyrazole nitrogen from unwanted side reactions and strongly acidifies the adjacent C-5 proton due to the electronegativity of the oxygen atom. This enables highly regioselective lithiation at C-5 using n-butyllithium at cryogenic temperatures.

Upon lithiation, the generated C-5 carbanion undergoes a rapid intramolecular nucleophilic attack on the pendant imine carbon. This "anionic annelation" seamlessly closes the central ring, yielding the fused tricyclic system.

Mechanism SM Starting Material 4-(2-Aminophenyl)- 1-(benzyloxy)pyrazole Sub1 C-4 Substituent 2-Aminophenyl group Provides Nitrogen for B-ring SM->Sub1 Sub2 N-1 Substituent Benzyloxy group Directs C-5 Lithiation SM->Sub2 Reaction Annelation Trigger n-BuLi abstracts C-5 proton Carbanion attacks imine Sub1->Reaction Sub2->Reaction Product Target Scaffold Pyrazolo[3,4-c]quinoline Reaction->Product

Structural causality mapping of 4-(2-aminophenyl)-1-(benzyloxy)pyrazole.

Experimental Protocols

Note: The following protocols are adapted from the validated methodologies of [1] and [2]. They are designed to be self-validating; always monitor reaction progress via TLC before proceeding to subsequent steps.

Protocol 1: Imine Condensation (Schiff Base Formation)

Objective: To convert the primary amine into an electrophilic imine intermediate. Causality: Traditional imine condensations often stall due to thermodynamic equilibrium. Here, tetraethyl orthosilicate (Si(OEt)₄) is employed as a chemical water scavenger to drive the reaction to completion at high temperatures without the need for a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a short-path distillation head, combine 4-(2-aminophenyl)-1-(benzyloxy)pyrazole (3.4 mmol) and the target ketone (e.g., benzophenone, 3.7 mmol).

  • Reagent Addition: Add Si(OEt)₄ (4.4 mmol) and exactly one drop of concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Heating: Purge the system with nitrogen and heat the neat mixture to 160 °C. Maintain this temperature overnight (approx. 12-16 hours).

  • Distillation: As the reaction proceeds, ethanol is generated as a byproduct of the Si(OEt)₄ hydrolysis and is continuously distilled off. Discard the distillate.

  • Workup: Cool the residue to room temperature and dissolve in diethyl ether (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Validation & Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure, and verify the disappearance of the primary amine via TLC. Purify via flash chromatography (e.g., heptane/EtOAc 10:1) to isolate the pure imine intermediate.

Protocol 2: Regioselective Anionic Annelation

Objective: To close the B-ring via C-5 lithiation and intramolecular nucleophilic attack. Causality: Cryogenic temperatures (-78 °C) are strictly required to prevent the highly reactive n-BuLi from attacking the imine directly or cleaving the benzyloxy group prematurely.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified imine intermediate (0.36 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) in a flame-dried Schlenk flask under a strict argon or nitrogen atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Syringe in n-BuLi (1.6 M in hexanes, 0.43 mmol, 1.2 eq) dropwise over 5 minutes. The solution will typically exhibit a distinct color change as the C-5 carbanion forms.

  • Cyclization: Stir the mixture at -78 °C for 1 hour. The intramolecular attack is generally rapid once the carbanion is generated.

  • Quenching (Critical Step): Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (2 mL). This protonates the resulting nitrogen anion and prevents side reactions or ring-opening during warming.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 10 mL), dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to yield the 1-benzyloxy-8,9-dihydropyrazolo[3,4-c]quinoline derivative.

Protocol 3: Debenzylation to 1-Hydroxypyrazoloquinolines

Objective: Removal of the benzyloxy protecting group to unveil the 1-hydroxy functionality, which is often required for downstream hydrogen-bonding interactions in drug targets [2].

Step-by-Step Methodology:

  • Reaction: Treat the annelated product with a strong acid solution (e.g., 33% HBr in glacial acetic acid).

  • Monitoring: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Isolation: Carefully neutralize the mixture with cold aqueous NaOH to pH 7. The 1-hydroxypyrazolo[3,4-c]quinoline will precipitate out. Filter, wash with cold water, and dry under a vacuum.

Pathway A 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole B Imine Condensation (Ketone, Si(OEt)4, H2SO4, 160°C) A->B C Imine Intermediate B->C D Regioselective Lithiation (n-BuLi, THF, -78°C) C->D E C-5 Lithiated Species D->E F Anionic Annelation (Intramolecular Nucleophilic Attack) E->F G 1-Benzyloxy-dihydropyrazolo[3,4-c]quinoline F->G H Debenzylation (Strong Acid) G->H I 1-Hydroxypyrazolo[3,4-c]quinoline H->I

Workflow of anionic annelation from 1-benzyloxypyrazole to pyrazoloquinoline.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields when utilizing 4-(2-aminophenyl)-1-(benzyloxy)pyrazole in the described workflows.

Structural PhaseReaction ParametersReagents & CatalystsTarget Intermediate / ProductTypical Yield
Imine Formation 160 °C, Neat, 12-16hKetone, Si(OEt)₄, cat. H₂SO₄Schiff Base (Imine)75% - 85%
Anionic Annelation -78 °C, THF, 1hn-BuLi (1.2 eq)1-Benzyloxy-pyrazolo[3,4-c]quinoline70% - 80%
Debenzylation 25 °C, Acidic, 2-4h33% HBr in AcOH1-Hydroxy-pyrazolo[3,4-c]quinoline> 90%

References

  • Title: Novel Anionic Annelation Tactics for Construction of Fused Heteroaromatic Frameworks. 1. Synthesis of 4-Substituted Pyrazolo[4,3-c]quinolines, 9-Substituted Pyrazolo[3,4-c]quinolines, and 1,4-Dihydrochromeno[4,3-c]pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 1-Hydroxy-Substituted Pyrazolo[3,4-c]- and Pyrazolo[4,3-c]quinolines and -isoquinolines from 4- and 5-Aryl-Substituted 1-Benzyloxypyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole. This guide, designed for experienced chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole. This guide, designed for experienced chemists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Overview of the Synthesis: The Suzuki-Miyaura Coupling Approach

The synthesis of 4-(2-aminophenyl)-1-(benzyloxy)pyrazole is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organoboron compound with an organohalide. For this specific target, the reaction typically involves coupling a 4-halo-1-(benzyloxy)pyrazole with a 2-aminophenylboronic acid derivative.

The success of this synthesis is highly dependent on a synergistic interplay between the palladium catalyst, ligand, base, and solvent system. This guide will help you navigate the complexities of these parameters to achieve high yields and purity.

Core Reaction Scheme:
  • Aryl Halide: 4-Bromo-1-(benzyloxy)pyrazole or 4-Iodo-1-(benzyloxy)pyrazole

  • Boronic Acid/Ester: 2-Aminophenylboronic acid or its pinacol ester

  • Catalyst: A Palladium(0) source, often generated in situ from a Pd(II) precatalyst

  • Base: Required to activate the boronic acid for transmetalation

  • Solvent: Typically a polar aprotic solvent, often with water as a co-solvent

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction is failing or giving a very low yield. What are the first things I should check?

A1: A low or non-existent yield in a Suzuki coupling is a common problem that can almost always be traced back to one of the following core issues: the integrity of your reagents and solvents, the activity of your catalyst system, or suboptimal reaction conditions.

Initial Diagnostic Checklist:

  • Reagent & Solvent Quality:

    • Purity of Starting Materials: Ensure the high purity of your 4-halo-1-(benzyloxy)pyrazole and the 2-aminophenylboronic acid. Impurities can act as potent catalyst poisons.[1] Boronic acids, in particular, can be unstable and may undergo protodeboronation if not stored properly or if they are of low quality.[2] Always use fresh, high-purity boronic acids.

    • Solvent Integrity: The use of anhydrous and properly degassed solvents is critical. Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade phosphine ligands.[1][3] It is imperative to degas your solvent by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][4]

  • Catalyst & Ligand Activity:

    • Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it requires in situ reduction to the active Pd(0) species.[3] Inefficient activation will result in a low concentration of the active catalyst. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active precatalyst system (e.g., a Buchwald G3 precatalyst) to ensure generation of the active species.[5]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Ensure your ligand has been stored and handled under an inert atmosphere. If you suspect ligand degradation, use a fresh batch.

  • Reaction Atmosphere:

    • Exclusion of Air: The reaction vessel must be meticulously purged with an inert gas. This can be achieved using a Schlenk line or by performing several vacuum-backfill cycles with argon or nitrogen.[2][3]

Q2: I'm observing a black precipitate (palladium black) in my reaction, and the conversion has stalled. What's happening and how can I fix it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium black.[1] This is often caused by ligand dissociation or oxidation.

Causes and Mitigation Strategies:

  • Suboptimal Ligand: The ligand's job is to stabilize the palladium center. If the ligand is not sterically bulky or electron-rich enough, the catalyst can become unstable and decompose.[1] For a potentially challenging substrate like a substituted pyrazole, a simple ligand like PPh₃ may not be sufficient.

    • Solution: Screen a panel of more robust, electron-rich, and bulky ligands. Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to stabilize the catalyst and facilitate difficult couplings.[1][6]

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]

    • Solution: Attempt the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 80 °C instead of 110 °C). Microwave irradiation can sometimes offer a good balance, providing high effective temperatures with shorter reaction times, which can minimize catalyst decomposition.[7][8]

  • Inadequate Mixing: In biphasic solvent systems (e.g., Dioxane/Water), vigorous stirring is essential to ensure efficient phase transfer and prevent localized high concentrations that can lead to decomposition.

Issue 2: Significant Side Product Formation

Q3: I'm getting my desired product, but it's contaminated with significant side products. What are the most common ones and how do I suppress them?

A3: In Suzuki couplings, two side reactions are particularly common: protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of aniline from your 2-aminophenylboronic acid.

    • Cause: This side reaction is often exacerbated by high temperatures and the presence of water.[2] Some bases can also promote it.

    • Mitigation:

      • Use fresh, high-purity boronic acid or consider using the more stable corresponding boronic ester (e.g., a pinacol ester).[1][9]

      • Run the reaction at a lower temperature.

      • Minimize the reaction time; monitor the reaction closely and work it up as soon as it's complete.

  • Homocoupling (Glaser Coupling): This is the coupling of two molecules of the boronic acid to form a biphenyl-2,2'-diamine.

    • Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate this side reaction.[10]

    • Mitigation:

      • Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen.[2]

      • Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 to 1.1 equivalents) can sometimes suppress homocoupling of the boronic acid.[2]

Issue 3: Optimizing Reaction Components

Q4: How do I choose the optimal base and solvent for my synthesis?

A4: The choice of base and solvent is highly interdependent and crucial for success. The primary role of the base is to react with the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step of the catalytic cycle.[11]

Systematic Screening Approach: A systematic screening of reaction parameters is the most effective way to optimize your yield.[2] Set up an array of small-scale reactions to test different combinations.

Parameter Common Choices Rationale & Key Considerations Source
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃: A common, effective, and moderately strong base. A good starting point. Cs₂CO₃: More soluble in organic solvents and often provides higher yields, especially with challenging substrates.[4][7] K₃PO₄: A strong base that can be effective, particularly in anhydrous conditions, though a small amount of water may be beneficial.[1][1][4][7]
Solvent 1,4-Dioxane/H₂O, DME/H₂O, THF/H₂O, TolueneDioxane/H₂O or DME/H₂O: Excellent general-purpose solvent systems that solubilize both organic and inorganic reagents well.[7] THF/H₂O: Another good option, particularly if solubility is an issue.[9] Toluene: A non-polar option that can be effective, but may require a phase-transfer catalyst if inorganic bases are used.[1][7][9]
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂ + LigandPd(PPh₃)₄: A reliable Pd(0) source, often effective at 2-5 mol%.[7] Pd(OAc)₂ + Ligand: Requires in situ reduction. Allows for screening of advanced ligands (e.g., XPhos, SPhos) which can dramatically improve yields for difficult substrates.[1][12][1][7][12]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole.

Materials:

  • 4-Bromo-1-(benzyloxy)pyrazole (1.0 equiv)

  • 2-Aminophenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol %)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk flask and flame-dry it under vacuum. Allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 4-bromo-1-(benzyloxy)pyrazole, 2-aminophenylboronic acid, and K₂CO₃.

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the previously degassed solvent system (1,4-Dioxane and Water) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.

Workflow 1: Troubleshooting Low Yield

Below is a logical workflow for diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagent & Solvent Quality - Use fresh boronic acid - Use anhydrous, degassed solvents start->check_reagents check_atmosphere Step 2: Ensure Inert Atmosphere - Perform 3x vacuum/backfill cycles - Check for leaks check_reagents->check_atmosphere Reagents OK check_catalyst Step 3: Evaluate Catalyst System - Use fresh catalyst/ligand - Consider a more active ligand (e.g., XPhos) check_atmosphere->check_catalyst Atmosphere OK screen_conditions Step 4: Screen Reaction Conditions - Test different bases (K2CO3, Cs2CO3) - Screen solvents (Dioxane, DME, THF) - Optimize temperature (80-110 °C) check_catalyst->screen_conditions Catalyst OK success Yield Improved screen_conditions->success

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd R2BY2 R²-B(OR)₃⁻ (Activated Boronate) R2BY2->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Anonymous. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 933-936.
  • Couto, M., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 21(42), 14785-14794.
  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia.
  • Reddy, T. S., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(1), 355-360.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Dvořák, M., et al. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 14(3), 1059-1066.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • ResearchGate user discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemical engineers, and drug development professionals through the physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemical engineers, and drug development professionals through the physicochemical challenges of isolating 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole.

This molecule presents a unique crystallization challenge due to the juxtaposition of a highly flexible, lipophilic 1-benzyloxy group and a polar, hydrogen-bond-donating 2-aminophenyl group attached to a rigid pyrazole core. These structural features frequently lead to polymorphism, solvent entrapment, and Liquid-Liquid Phase Separation (LLPS, or "oiling out"). This guide provides field-proven, self-validating methodologies to establish a robust crystallization process.

Part 1: Troubleshooting & FAQs (The "Why" Behind the Process)

Q1: Why does my product consistently "oil out" (LLPS) instead of forming crystals during cooling?

The Causality: Oiling out occurs when the supersaturation of the solution exceeds the metastable limit before nucleation kinetics can initiate crystal lattice formation. For 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole, the bulky, flexible benzyloxy ether linkage lowers the overall lattice energy and increases the molecule's entropic freedom in solution. When cooled rapidly, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming an ordered solid. The Solution: Shift from a purely temperature-dependent cooling crystallization to a combined cooling/anti-solvent approach [1]. By utilizing a solvent/anti-solvent pair like Toluene/Heptane, you alter the thermodynamic activity coefficient of the solute, forcing the system to favor solid precipitation over liquid demixing[2].

Q2: How do I control polymorphic variability? I am isolating a mixture of needles and dense blocks.

The Causality: The 2-aminophenyl group (-NH 2​ ) is a strong hydrogen bond donor, while the pyrazole ring nitrogens act as acceptors. Depending on the solvent's dielectric constant and its own hydrogen-bonding propensity, different supramolecular synthons are stabilized during nucleation[3]. Protic solvents (like ethanol) compete for these hydrogen bonds, often kinetically trapping the molecule in a metastable, fast-growing needle habit. Non-polar solvents (like toluene) force the molecule to hydrogen-bond with itself, yielding the thermodynamically stable block-like polymorph. The Solution: Utilize Process Analytical Technology (PAT), such as in-situ ATR-FTIR or Raman spectroscopy, to monitor the polymorphic transition in real-time and ensure the stable form is isolated[4]. Always seed the crystallization with the desired polymorph within the metastable zone.

Part 2: Process Visualization

The following decision tree illustrates the logical workflow for bypassing LLPS and ensuring polymorphic purity.

CrystallizationWorkflow N1 Dissolve API in Toluene at 60°C N2 Initiate Cooling (0.5°C/min) N1->N2 N3 Phase Separation (Oiling Out) Detected? N2->N3 N4 Add Heptane (Anti-solvent) to Alter Activity N3->N4 Yes (Cloudy/Oil) N5 Seed at Metastable Zone (55°C) N3->N5 No (Clear) N4->N2 Adjust System N6 Cubic Cooling to 20°C & Isolate Crystals N5->N6

Workflow for overcoming Liquid-Liquid Phase Separation (LLPS).

Part 3: Quantitative Solvent Screening Data

To establish the optimal thermodynamic conditions, extensive solubility and habit screening was performed. The data below summarizes the phase behavior of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole across various solvent systems. Toluene/Heptane provides the optimal balance of yield, purity, and habit control[2].

Solvent SystemRatio (v/v)Solubility 25°C (mg/mL)Solubility 60°C (mg/mL)Dominant Crystal HabitYield (%)Purity (HPLC %)
Toluene / Heptane 1:2< 5.085.0Prisms / Blocks88.599.8
Ethanol / Water 1:112.5110.0Fine Needles75.098.2
Ethyl Acetate N/A (Neat)45.0> 150.0Agglomerates60.097.5
Isopropanol N/A (Neat)18.095.0Thin Plates65.596.8

Part 4: Self-Validating Experimental Protocol

The following methodology details the optimized Combined Anti-Solvent and Seeded Cooling Crystallization using the Toluene/Heptane system. Every critical step includes a self-validation mechanism to ensure process integrity before proceeding.

Step-by-Step Methodology

Step 1: Primary Dissolution

  • Action: Charge a jacketed crystallizer with 10.0 g of crude 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole and 117 mL of Toluene. Heat the suspension to 60°C under moderate agitation (250 RPM).

  • Causality: Toluene disrupts the intermolecular π−π stacking of the pyrazole and benzyloxy rings, providing high solubility at elevated temperatures without competing for the critical -NH 2​ hydrogen bonds[3].

  • Self-Validation Check: Inspect the reactor visually or via an in-situ turbidity probe. The solution must be 100% optically clear. If undissolved particulates remain, hold at 60°C for an additional 15 minutes. Do not proceed if the solution is cloudy.

Step 2: Initial Anti-Solvent Addition (Approaching the MSZL)

  • Action: Maintain the temperature at 60°C. Using a dosing pump, add 50 mL of Heptane dropwise over 30 minutes.

  • Causality: Heptane acts as a highly non-polar anti-solvent, drastically reducing the solubility of the lipophilic benzyloxy moiety[2]. Adding it at high temperatures safely brings the solution into the Metastable Zone Limit (MSZL) without triggering uncontrolled primary nucleation.

  • Self-Validation Check: The solution should remain clear. If localized cloudiness appears at the point of addition and fails to dissipate within 5 seconds, reduce the dosing rate by 50%.

Step 3: Seeding and Maturation

  • Action: Cool the reactor linearly to 55°C. Charge 0.1 g (1 wt%) of highly pure, micronized 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole seeds (prism habit) suspended in 2 mL of Heptane. Hold the temperature at 55°C for 60 minutes.

  • Causality: Seeding bypasses the high-energy barrier of primary nucleation, preventing LLPS. The 60-minute hold allows the seeds to heal and establish a secondary nucleation bed, ensuring the final product adopts the stable prism habit.

  • Self-Validation Check: Utilize Focused Beam Reflectance Measurement (FBRM) or visual inspection. You must observe a stable suspension of distinct particles. A sudden spike in fine particles indicates the system was supercooled; a complete disappearance means the system was undersaturated.

Step 4: Cubic Cooling Profile

  • Action: Cool the suspension from 55°C to 20°C over 4 hours using a cubic (non-linear) cooling curve.

  • Causality: A cubic cooling profile matches the temperature drop to the available surface area of the growing crystals. This maintains a constant, low level of supersaturation, driving crystal growth while actively suppressing the generation of fines (secondary nucleation)[1].

Step 5: Final Anti-Solvent Addition & Isolation

  • Action: At 20°C, dose the remaining 150 mL of Heptane over 2 hours. Filter the resulting slurry through a sintered glass funnel. Wash the wet cake with 2 x 20 mL of cold Heptane (5°C) and dry under vacuum at 40°C to constant weight.

  • Causality: The final heptane addition forces the remaining API out of the mother liquor, maximizing yield. Cold heptane washes away residual toluene and impurities without dissolving the product.

  • Self-Validation Check: The filtrate should be nearly colorless. Analyze the dried cake via PXRD (Powder X-Ray Diffraction) to confirm the absence of metastable polymorphic forms.

Part 5: References

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications (Organic Process Research & Development).[Link]

  • Design and optimization of a combined cooling/antisolvent process. ResearchGate (Chemical Engineering Research and Design).[Link]

  • Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. ACS Publications (Organic Process Research & Development).[Link]

  • Application of process analytical technology (PAT) tools for the better understanding and control of the crystallization of polymorphic and impure systems. CORE.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with scaling up the synthesis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole . Moving this API intermediate from the bench to pilot-scale manufacturing introduces significant challenges, particularly regarding exothermic thermal runaways during the Suzuki-Miyaura cross-coupling and stringent regulatory limits for residual heavy metals.

Below, you will find our validated scale-up workflow, field-proven troubleshooting FAQs, quantitative scavenging data, and self-validating experimental protocols.

Process Architecture

Workflow A 1-(Benzyloxy)-4-bromopyrazole + 2-Aminophenylboronic acid B Triphasic Continuous Flow Suzuki-Miyaura Coupling A->B Pd(dppf)Cl2, Base C In-line Quench & Phase Separation B->C Exotherm Control D Palladium Scavenging (SPM32 / SEM26 Resin) C->D Organic Phase E Crystallization & Isolation D->E <10 ppm Pd F API Intermediate: 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole E->F

Scale-up workflow for 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole emphasizing flow & Pd removal.

Section 1: Process Safety & Exotherm Management (FAQs)

Q1: How do we mitigate thermal runaway risks during the Suzuki-Miyaura coupling step at scale? Causality: Suzuki-Miyaura couplings are notoriously exothermic. In batch scale-up, poor heat transfer can cause the Maximum Temperature of Synthesis Reaction (MTSR) to exceed the boiling point of the solvent. Furthermore, if polar aprotic solvents like DMSO are used, exceeding thermal stability thresholds can trigger [1]. Solution: Transition from batch processing to a[2]. Continuous flow provides a vastly superior surface-area-to-volume ratio, allowing for instantaneous heat dissipation. Replace DMSO with a biphasic n -BuOH/water system; this not only provides a higher heat capacity but inherently limits the maximum temperature to the azeotropic boiling point, creating a physical safety buffer[3].

ThermalRunaway T1 Exotherm Detected (ΔH < -300 kJ/mol) T2 Is MTSR > Solvent Boiling Point? T1->T2 T3 Implement Continuous Flow Reactor T2->T3 Yes (High Risk) T4 Dose Limiting Reagent Isothermally T2->T4 No (Moderate Risk) T5 Assess Solvent Stability (Avoid DMSO) T3->T5 T4->T5

Decision matrix for mitigating thermal runaway risks during cross-coupling scale-up.

Q2: How do we prevent the premature cleavage of the benzyloxy (BnO) protecting group during synthesis? Causality: The N -benzyloxy group on the pyrazole ring is highly susceptible to hydrogenolysis. If your synthetic route involves generating the 2-aminophenyl moiety via the reduction of a 2-nitrophenyl precursor, using standard Pd/C with H2​ gas will indiscriminately cleave the N-O-Bn bond, destroying the intermediate. Solution: Bypass the nitro-reduction step entirely by sourcing 2-aminophenylboronic acid (or its pinacol ester) directly for the coupling. During the coupling quench, ensure the aqueous phase remains strictly alkaline (pH > 8) to prevent acid-catalyzed debenzylation.

Section 2: Palladium Scavenging & Product Purity

Q3: What is the optimal protocol for reducing residual palladium to ICH Q3D limits (<10 ppm) without yield attrition? Causality: The coupling utilizes Pd(dppf)Cl2​ , which typically leaves 1,000–1,500 ppm of residual Pd in the organic phase[4]. Traditional filtration through Celite fails because the free aniline moiety on 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole acts as a bidentate ligand, forming highly soluble Pd-API complexes. Solution: Utilize functionalized smart silica scavengers (e.g., SPM32 or SEM26) or[5]. These scavengers possess defined pore sizes and powerful chelating groups (thiols/polyamines) that outcompete the API for Pd coordination. Thermodynamic profiling indicates that[6] without degrading the product.

Quantitative Data: Thermodynamic Profiling of Pd Scavengers

Initial Pd Concentration: 1500 ppm in n -BuOH organic phase.

Scavenger / MethodLoading (wt/wt %)Temp (°C)Time (h)Final Pd (ppm)API Recovery (%)Process Suitability
Celite Filtration100%251285095%Insufficient[4]
SPM32 (Silica)50%401215092%Moderate[6]
SEM26 (Silica)100%252229094%Moderate[4]
SEM26 (Silica) 100% 60 8 < 10 91% Optimal [6]
PCR-B2 (Resin)40%5010489%Optimal[5]

Section 3: Validated Scale-Up Protocol

This methodology utilizes a self-validating systems approach. Do not proceed to subsequent steps unless the defined in-process control (IPC) checkpoints are met.

Phase 1: Triphasic Continuous Flow Coupling

Note: 2-aminophenylboronic acid is prone to protodeboronation; rapid mixing and heating in continuous flow are critical to outpace this degradation pathway[2].

  • Reagent Stream Preparation:

    • Stream A (Organic): Dissolve 1-(benzyloxy)-4-bromopyrazole (1.0 equiv) and Pd(dppf)Cl2​ (0.05 equiv) in n -BuOH.

    • Stream B (Aqueous): Dissolve 2-aminophenylboronic acid (1.2 equiv) and K3​PO4​ (2.0 equiv) in deionized water.

  • Continuous Flow Execution: Pump Stream A and Stream B simultaneously through a static T-mixer into a heated plug-flow reactor (PFR) maintained isothermally at 70 °C. Set the flow rates to achieve a residence time of exactly 15 minutes.

    • 🛑 Self-Validation Checkpoint 1: Divert a 1 mL aliquot at the PFR outlet. Analyze via UHPLC-MS. The process is validated to proceed only if the conversion of the aryl bromide is >99%. If <99%, automatically reduce the pump flow rate to increase residence time.

Phase 2: In-line Quench and Palladium Scavenging
  • Phase Separation: Route the PFR effluent directly into an in-line quench vessel containing a 5% aqueous NaCl solution to dissolve inorganic salts. Allow phase separation and retain the upper n -BuOH organic phase.

  • Resin Scavenging: Transfer the organic phase to a jacketed scavenging vessel. Add 100 wt% (relative to theoretical API yield) of SEM26 silica scavenger. Agitate the slurry at 60 °C for 8 hours.

    • 🛑 Self-Validation Checkpoint 2: Filter a 5 mL aliquot of the slurry and analyze the filtrate via ICP-MS. The scavenging step is validated as complete only when Pd levels are confirmed to be <10 ppm[4]. If >10 ppm, execute a secondary treatment with an additional 50 wt% scavenger.

  • Isolation: Filter the scavenger resin through a tightly packed Celite pad. Concentrate the filtrate under reduced pressure and crystallize the final 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole intermediate by adding heptane as an anti-solvent. Filter, wash with cold heptane, and dry under vacuum.

References

  • Palladium scavenging: From 1% to within ICH limits Onyx Scientific URL:[Link]

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor Organic Process Research & Development (ACS Publications) URL:[Link]

  • PhASE – PhosphonicS Advanced Screening Evaluation (Case Studies) PhosphonicS URL: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS Publications) URL:[Link]

  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate in DMSO Purdue Engineering / Corteva Agriscience Process Safety URL:[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Pathways of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals working with pyrazole-based scaffolds, accurately characterizing synthetic intermediates is critical. 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole (Exact Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with pyrazole-based scaffolds, accurately characterizing synthetic intermediates is critical. 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole (Exact Mass: 265.1215 Da) serves as a vital building block in the synthesis of complex pyrazoloquinolines and kinase inhibitors[1]. However, its structural characterization is notoriously challenging due to the presence of two highly labile moieties: the N-benzyloxy group and the ortho-aminophenyl ring.

This guide provides an in-depth, objective comparison of ionization techniques (ESI vs. EI) for this compound, maps its definitive collision-induced dissociation (CID) fragmentation pathways, and outlines a self-validating experimental protocol to ensure high-fidelity analytical results.

Comparative Ionization Performance: ESI-MS/MS vs. EI-MS

When analyzing N-alkoxypyrazoles, the choice of ionization platform dictates the integrity of the structural data obtained. The N-O bond is highly susceptible to both homolytic and heterolytic cleavage[2]. We compare the performance of Electrospray Ionization (ESI) and Electron Impact (EI) below:

Analytical ParameterESI-QqQ / Q-TOF (Positive Mode)EI-GC-MS (70 eV)Performance Verdict
Molecular Ion Survival High. Yields a stable [M+H]+ precursor at m/z 266.1293.Poor. The hard ionization obliterates the M+∙ ion (m/z 265).ESI is required for intact mass confirmation.
Fragmentation Control Excellent. Step-wise fragmentation via variable Collision Energy (CE).None. Complete in-source fragmentation.ESI allows for mechanistic pathway elucidation.
Primary Base Peak m/z 160.0874 (at low CE) or m/z 91.0547 (at high CE).m/z 91 (Benzyl cation).EI is only useful for rapid functional group screening.
Artifact Generation Low, provided capillary voltage is optimized.High thermal degradation prior to ionization.ESI prevents thermal rearrangement of the N-O bond.

Mechanistic Fragmentation Pathways (ESI-CID)

As a Senior Application Scientist, it is crucial not just to list fragment ions, but to understand the causality behind them. The fragmentation of this compound under ESI-CID is governed by the relative bond dissociation energies of its substituents and the stability of the resulting even-electron product ions[3].

Pathway A: N-O Bond Cleavage (The Primary Trigger)

The N-O-benzyl linkage is the weakest point in the molecule. Upon collisional activation, two competing reactions occur at this site:

  • Rearrangement (Neutral Loss): A hydrogen shift from the benzylic carbon to the pyrazole nitrogen facilitates the elimination of neutral benzaldehyde (106 Da). This highly favorable even-electron rearrangement yields a stable 4-(2-aminophenyl)-1H-pyrazole core at m/z 160.0874.

  • Heterolytic Cleavage: Direct cleavage of the C-O bond yields the highly stable benzyl cation (tropylium ion) at m/z 91.0547. This peak dominates the spectrum at higher collision energies (>30 eV).

Pathway B: Aniline-Driven Fragmentation

Following the loss of the benzyloxy group, the resulting m/z 160 ion undergoes a characteristic loss of ammonia ( NH3​ , 17 Da) to yield m/z 143.0609. This is driven by the ortho-effect: the spatial proximity of the pyrazole nitrogen assists in stabilizing the resulting cyclic transition state after the expulsion of the primary amine.

Pathway C: Pyrazole Ring Opening

The core pyrazole ring is highly conjugated and requires significant collision energy to fragment. At elevated CE, it undergoes ring opening, typically resulting in the loss of hydrogen cyanide (HCN, 27 Da), yielding m/z 116.0500.

Pathway M Precursor Ion [M+H]+ m/z 266.1293 F1 Aminophenylpyrazole Core m/z 160.0874 M->F1 -106 Da (Benzaldehyde) F2 Benzyl Cation m/z 91.0547 M->F2 Heterolytic N-O Cleavage F3 Aniline Cleavage m/z 143.0609 F1->F3 -17 Da (NH3) F4 Pyrazole Ring Opening m/z 116.0500 F3->F4 -27 Da (HCN)

Figure 1: ESI-CID fragmentation pathway of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole.

Quantitative MS/MS Data Summary
Fragment Ion AssignmentFormulaTheoretical m/zMass Error (ppm)Relative Abundance (CE 20 eV)
[M+H]+ Precursor C16​H16​N3​O+ 266.1293< 2.015%
Loss of Benzaldehyde C9​H10​N3+​ 160.0874< 2.0100% (Base Peak)
Loss of NH3​ C9​H7​N2+​ 143.0609< 3.045%
Pyrazole Cleavage C8​H6​N+ 116.0500< 3.020%
Benzyl Cation C7​H7+​ 91.0547< 1.585%

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure high-fidelity data acquisition and prevent false positives caused by accidental in-source fragmentation of the fragile N-O bond, the following step-by-step methodology must be implemented as a self-validating system.

Workflow A 1. Sample Preparation (0.1% FA in MeCN) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Soft Ionization) B->C D 4. QqQ/Q-TOF MS (Precursor m/z 266.13) C->D E 5. CID Fragmentation (Variable CE 10-40 eV) D->E

Figure 2: Self-validating LC-MS/MS workflow for pyrazole derivative analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Dissolve the analyte in LC-MS grade Acetonitrile (MeCN) containing 0.1% Formic Acid (FA) to ensure pre-column protonation.

  • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., D5​ -phenyl analog) to monitor ionization suppression and confirm retention time alignment.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase: A = Water + 0.1% FA; B = MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. The acidic modifier is critical to maintain sharp peak shapes for the basic aniline moiety.

Step 3: Source Parameter Optimization (Critical Step)

  • To prevent the N-benzyloxy group from cleaving before reaching the mass analyzer, the ESI source parameters must be softened.

  • Capillary Voltage: 3.0 kV (Do not exceed 3.5 kV).

  • Fragmentor/Declustering Potential: Set dynamically low (e.g., 70-90 V). Self-Validation: Run a Q1 scan. If the m/z 160 peak is larger than the m/z 266 peak in the MS1 spectrum, your source conditions are too harsh and are causing in-source fragmentation. Lower the declustering potential immediately.

Step 4: Data Acquisition (MS/MS)

  • Isolate the m/z 266.1 precursor in Q1 with a narrow isolation width (~1.3 Da).

  • Perform CID in Q2 using ultra-high purity Argon or Nitrogen as the collision gas.

  • Acquire data across a CE ramp (10 eV, 20 eV, 40 eV) to capture both the primary loss of benzaldehyde (low CE) and the secondary pyrazole ring opening (high CE).

References

  • The Journal of Organic Chemistry Vol. 65 No. 26 - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • N-Hydroxypyrazolyl Glycine Derivatives as Selective N-Methyl-d-aspartic Acid Receptor Ligands Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry Source: Chemical Reviews (ACS) URL:[Link]

Sources

Comparative

X-ray crystallographic analysis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Comparative Guide: High-Resolution X-ray Crystallographic Analysis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole Introduction 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole is a structurally complex pyrazole derivative of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: High-Resolution X-ray Crystallographic Analysis of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole

Introduction

4-(2-Aminophenyl)-1-(benzyloxy)pyrazole is a structurally complex pyrazole derivative of significant interest in medicinal chemistry, particularly as a scaffold for 1[1]. The molecule features a planar pyrazole core, a flexible benzyloxy group, and a 2-aminophenyl moiety capable of acting as both a hydrogen bond donor and acceptor. Determining its precise three-dimensional atomic arrangement via single-crystal X-ray diffraction (SCXRD) is critical for elucidating its 2[2]. However, the extensive hydrogen-bonding network often leads to polymorphism or poor crystal quality. This guide objectively compares crystallization methodologies and X-ray diffraction platforms to establish an optimized, self-validating workflow for the structural elucidation of this compound.

Section 1: Comparative Crystallization Methodologies

The first critical bottleneck in SCXRD is obtaining a single crystal of sufficient size and internal order. For 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole, the choice of crystallization method dictates the success of the diffraction experiment.

Expertise & Causality: Slow evaporation is frequently employed due to its simplicity; however, it often results in rapid nucleation as the solvent evaporates, yielding twinned or 3[3]. Furthermore, as the solvent depletes, the crystals may desolvate and 4[4]. In contrast, vapor diffusion is a gentler, thermodynamically controlled approach. By dissolving the compound in a polar solvent (e.g., dichloromethane) and allowing a volatile anti-solvent (e.g., pentane) to slowly diffuse into the solution, the system approaches the5[5]. This slow equilibration provides the necessary time for the planar pyrazole rings to stack efficiently and for the 2-amino group to form stable intermolecular hydrogen bonds, 3[3].

Table 1: Quantitative Comparison of Crystallization Methodologies

ParameterSlow EvaporationVapor Diffusion
Optimal Solvent System Ethyl Acetate / TolueneDichloromethane (Inner) / Pentane (Outer)
Nucleation Rate Fast (Uncontrolled)Slow (Controlled)
Average Crystal Size < 20 µm (Microcrystals)50 - 150 µm
Mosaicity High (> 1.0°)Low (< 0.5°)
SCXRD Success Rate ~30%> 85%

Self-Validating Protocol: Vapor Diffusion

  • Preparation: Dissolve 5-10 mg of 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole in 0.5 mL of dichloromethane.

  • Filtration (Validation Step): Pass the solution through a 0.2 µm PTFE syringe filter into a small inner vial. Causality: This removes microscopic impurities that act as premature nucleation sites, ensuring that crystallization is driven solely by vapor equilibration.

  • Setup: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of pentane.

  • Equilibration: Seal the outer vial tightly and store it in a vibration-free environment at a constant 20°C.

  • Optical Validation: After 3-7 days, examine the resulting crystals under a polarized light microscope. Validation: A true single crystal will exhibit uniform birefringence, completely extinguishing light every 90° of rotation. Crystals that do not extinguish uniformly are twinned and should be discarded.

Section 2: X-Ray Diffraction Platforms: In-House vs. Synchrotron

Once a crystal is harvested, the choice of diffraction platform depends entirely on the crystal's dimensions and scattering power.

Expertise & Causality: Modern in-house microfocus diffractometers equipped with Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å) sources are excellent for well-ordered crystals 6[6]. However, if the vapor diffusion yields only microcrystals (< 20 µm), the limited X-ray flux of an in-house source will result in a poor signal-to-noise ratio at high resolution. In such cases, Synchrotron radiation is required. Synchrotrons accelerate electrons to near light speed, producing X-ray beams that are 7 than home sources[7]. This immense flux, combined with tunable wavelengths, allows for the collection of high-resolution data (often < 0.8 Å) from vanishingly small crystals while minimizing radiation damage through 8[8].

Table 2: Performance Comparison of X-Ray Diffraction Platforms

ParameterIn-House Microfocus (Cu Kα)Synchrotron Beamline (e.g., PETRA III)
X-ray Flux (photons/s) ~10^8 - 10^9> 10^12
Minimum Crystal Size ~50 µm< 10 µm
Typical Resolution Limit 0.80 - 0.84 Å< 0.75 Å (Atomic Resolution)
Data Collection Time 4 - 12 Hours2 - 10 Minutes
Signal-to-Noise (I/σ(I)) Moderate (Drops rapidly at high res)Exceptionally High

Self-Validating Protocol: Data Collection & Phasing

  • Harvesting & Cryocooling: Mount the validated crystal on a nylon loop using Paratone-N oil as a cryoprotectant. Flash-cool the crystal in a 100 K liquid nitrogen stream. Causality: Cryocooling reduces thermal vibrations (B-factors) and mitigates radiation damage, significantly 6[6].

  • Screening (Validation Step): Expose the crystal to the X-ray beam for a preliminary frame. Validation: The presence of sharp, distinct diffraction spots extending to at least 0.84 Å confirms a highly ordered lattice. An initial I/σ(I) > 10 indicates sufficient scattering power to proceed.

  • Data Collection: Collect a full sphere of data using ω-scans to ensure high redundancy.

  • Integration & Scaling (Validation Step): Process the frames using integration software. Validation: An R-merge (or R-pim) value of < 5% in the low-resolution shells and an overall completeness of > 99% 8[8].

  • Structure Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the atomic positions and anisotropic displacement parameters using least-squares refinement (SHELXL) until the9[9].

Section 3: Workflow Diagram

Workflow Start Synthesized 4-(2-Aminophenyl)-1-(benzyloxy)pyrazole Solubility Assess Solubility Profile Start->Solubility Evap Slow Evaporation (High Solubility) Solubility->Evap Non-polar solvents Vapor Vapor Diffusion (Moderate Solubility) Solubility->Vapor Mixed solvent systems Eval Evaluate Crystal Size under Polarized Light Evap->Eval Vapor->Eval InHouse In-House Microfocus XRD (Crystals > 50 µm) Eval->InHouse Large, single crystals Synch Synchrotron XRD (Microcrystals < 20 µm) Eval->Synch Small, weakly diffracting Structure High-Resolution 3D Structure Elucidation InHouse->Structure Synch->Structure

Caption: Decision matrix for the crystallization and X-ray diffraction of pyrazole derivatives.

References

  • [2] A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem. 2

  • [9] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. 9

  • [1] Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design - ACS Publications. 1

  • [5] How to grow crystals for X-ray crystallography - IUCr. 5

  • [3] Getting crystals your crystallographer will treasure: a beginner's guide - PMC. 3

  • [4] How to grow crystals for X-ray crystallography - IUCr Journals. 4

  • [6] x Ray crystallography - PMC - NIH. 6

  • [7] Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective - PMC. 7

  • [8] Serial crystallography using synchrotron radiation - IUCr Journals. 8

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Retrosynthesis Analysis

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Method

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